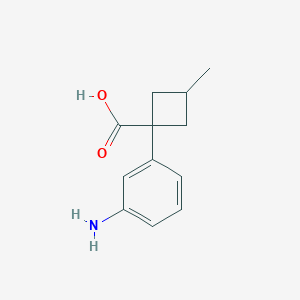

1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid

Description

1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid (C₁₂H₁₅NO₂, MW 205.26) is a cyclobutane-based carboxylic acid derivative featuring a 3-aminophenyl substituent and a methyl group on the cyclobutane ring . The compound’s structure combines a rigid cyclobutane core with a polar carboxylic acid group and an aromatic amine, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

1-(3-aminophenyl)-3-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) |

InChI Key |

DRUWVLNEWQDPNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C2=CC(=CC=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminophenyl precursor.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation Products: Nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key attributes of 1-(3-aminophenyl)-3-methylcyclobutane-1-carboxylic acid with analogous compounds:

Key Observations:

- Lipophilicity: The methyl group on the cyclobutane ring increases lipophilicity relative to non-methylated analogs (e.g., ACBC), which may influence membrane permeability .

- Acidity: The electron-withdrawing cyano group in 1-(3-cyanophenyl)cyclobutane-1-carboxylic acid likely lowers the pKa of the carboxylic acid compared to the target compound .

Biological Activity

1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of approximately 205.25 g/mol. The structural configuration includes a cyclobutane ring, an amino group, and a carboxylic acid functional group, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.

- Ionic Interactions : The carboxylic acid group can engage in ionic interactions, enhancing the compound's solubility and reactivity in biological systems.

Therapeutic Potential

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction.

- Neuroprotective Effects : The compound's interaction with neuroreceptors positions it as a candidate for treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Key findings include:

- Synthesis Methods : Efficient synthetic routes have been developed to produce this compound in high yields using various catalytic systems.

- Biological Assays : In vitro assays have demonstrated significant cytotoxicity against cancer cell lines, with IC values indicating potent activity.

Case Studies

Several case studies highlight the biological effects of this compound:

-

Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : The compound exhibited dose-dependent cytotoxicity, with an IC value of 15 µM after 48 hours.

-

Neuroprotective Study :

- Objective : To assess the protective effects against oxidative stress in neuronal cell lines.

- Methodology : Neurons were exposed to hydrogen peroxide with and without treatment.

- Results : Treatment with the compound significantly reduced cell death compared to controls.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Structure | Antitumor Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Cyclobutane ring with amino/carboxylic groups | High (IC: 15 µM) | Significant |

| 1-Amino-3-methylcyclobutane-1-carboxylic acid | Similar structure without phenyl substitution | Moderate | Limited |

| 2-Amino-2-methylpropanoic acid | Simple amino acid structure | Low | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.